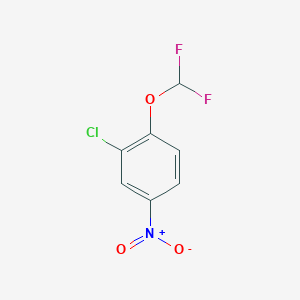
2-Chloro-1-(difluoromethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with six carbon atoms. The “2-Chloro”, “1-(difluoromethoxy)”, and “4-nitro” parts of the name indicate that there are chlorine, difluoromethoxy, and nitro functional groups attached to the benzene ring at the 2nd, 1st, and 4th positions, respectively.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The nitro, chloro, and difluoromethoxy groups would be added in separate reactions, each requiring different reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The electronegative nitro, chloro, and difluoromethoxy groups would create regions of high electron density around the atoms to which they’re attached, which could influence the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would be largely determined by the nitro, chloro, and difluoromethoxy groups. For example, the nitro group is often reduced in chemical reactions, while the chloro group can be displaced by other groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, chloro, and difluoromethoxy groups could affect its polarity, solubility, melting point, boiling point, and other properties.Scientific Research Applications
Catalysis and Synthesis
- Catalytic Synthesis : The compound is used in catalysis, for instance, in the synthesis of 1,2-Dichloro-4-nitrobenzene using Lewis acid catalysts, which is significant in fine chemical productions (L. Hui-ping, 2005).
- Suzuki Cross-Coupling : It's utilized in Suzuki cross-coupling methods for synthesizing 2-nitrobiphenyls, showing high functional group tolerance, which is crucial in organic synthesis (V. Elumalai et al., 2016).
Chemical Transformations
- Nitration Processes : The compound participates in zeolite-catalyzed nitration processes with dinitrogen pentoxide, leading to regioselective nitration, which is a key reaction in various industrial processes (R. Claridge et al., 1999).
- Electrochemical Reduction : It's involved in electrochemical reductions, such as the synthesis of 1-nitro-2-vinylbenzene, highlighting its role in electrosynthetic pathways (Peng Du & D. Peters, 2010).
Environmental and Biodegradation Studies
- Microbial Degradation : Its derivatives are subjects of microbial degradation studies, indicating its relevance in environmental chemistry and bioremediation (M. Shah, 2014).
- Interactions with Organic Compounds : The compound's interactions with organic substances like sodium glycolate and sodium glycerolate are studied, contributing to understanding of organic chemistry reactions (J. J. Blanksma & P. Fohr, 2010).
Biochemical Research
- Glutathione S-transferase Studies : It's used in studying glutathione S-transferase (GST) catalysis, contributing to the understanding of biochemical processes and enzyme kinetics (E. M. van der Aar et al., 1997).
Crystallography and Material Science
- Crystal Structure Analysis : Studies involve analyzing its crystal structure, providing insights into molecular interactions and material properties (I. Mossakowska & G. Wójcik, 2007).
Environmental Remediation
- Reduction by Zero-Valent Iron : Its reduction by zero-valent iron in environmental remediation processes is a subject of study, highlighting its importance in pollution control (A. Agrawal & Paul G Tratnyek, 1996).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper safety precautions should be taken when handling it, especially if it’s a new or unstudied compound.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential drug, pesticide, or chemical intermediate.
Please note that this is a general analysis and the specific details could vary for the actual compound “2-Chloro-1-(difluoromethoxy)-4-nitrobenzene”.
properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNYKQKDUMFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262856 |
Source


|
| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |
CAS RN |
40319-63-9 |
Source


|
| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40319-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
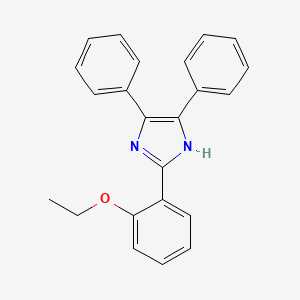
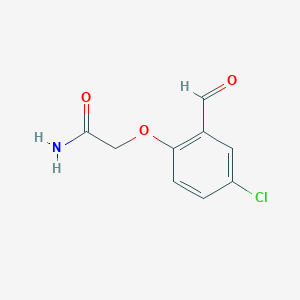
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
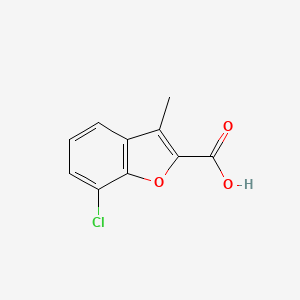
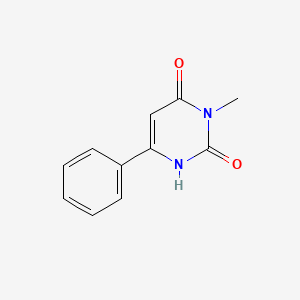
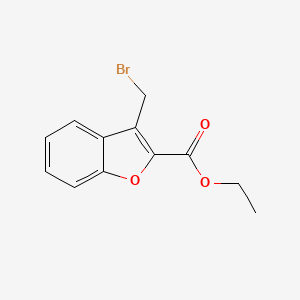
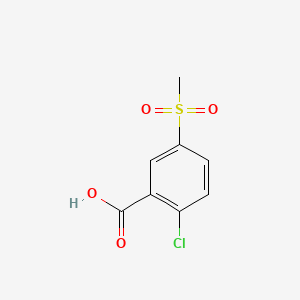
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)


![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)